Bis(4-nitrophenyl)arsinic acid Bis(4-nitrophenyl)arsinic acid
Brand Name: Vulcanchem
CAS No.: 7795-89-3
VCID: VC17150812
InChI: InChI=1S/C12H9AsN2O6/c16-13(17,9-1-5-11(6-2-9)14(18)19)10-3-7-12(8-4-10)15(20)21/h1-8H,(H,16,17)
SMILES:
Molecular Formula: C12H9AsN2O6
Molecular Weight: 352.13 g/mol

Bis(4-nitrophenyl)arsinic acid

CAS No.: 7795-89-3

Cat. No.: VC17150812

Molecular Formula: C12H9AsN2O6

Molecular Weight: 352.13 g/mol

* For research use only. Not for human or veterinary use.

Bis(4-nitrophenyl)arsinic acid - 7795-89-3

Specification

CAS No. 7795-89-3
Molecular Formula C12H9AsN2O6
Molecular Weight 352.13 g/mol
IUPAC Name bis(4-nitrophenyl)arsinic acid
Standard InChI InChI=1S/C12H9AsN2O6/c16-13(17,9-1-5-11(6-2-9)14(18)19)10-3-7-12(8-4-10)15(20)21/h1-8H,(H,16,17)
Standard InChI Key OFIWPVOLQSHYPD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1[N+](=O)[O-])[As](=O)(C2=CC=C(C=C2)[N+](=O)[O-])O

Introduction

Structural and Molecular Characteristics

Bis(4-nitrophenyl)arsinic acid belongs to the family of diarylarsinic acids, distinguished by the presence of two nitro-substituted aromatic rings attached to a central arsenic atom. The compound’s exact mass is 411.98900 g/mol, with a polar surface area (PSA) of 147.40 Ų and a calculated octanol-water partition coefficient (LogP) of 1.54580, indicating moderate lipophilicity . The nitro groups at the 3-position of each phenyl ring contribute to its electron-withdrawing properties, influencing reactivity in substitution reactions.

Synthesis and Industrial Preparation

The synthesis of bis(4-nitrophenyl)arsinic acid was first documented in 1937 via the reaction of arsenic acid with 4-methoxy-3-nitrophenol under acidic conditions . Modern adaptations emphasize scalability and purity control, as exemplified by patented methods for structurally similar compounds like bis(4-nitrophenyl) carbonate .

Key Synthetic Steps

  • Reactant Preparation: A mixture of 4-methoxy-3-nitrophenol, arsenic acid, and a catalyst (e.g., triethylamine) is dissolved in dichloromethane .

  • Condensation Reaction: The solution is treated with a sodium hydroxide solution to deprotonate the phenolic groups, facilitating nucleophilic attack on the arsenic center .

  • Workup and Purification: The crude product is washed with water to remove inorganic salts, followed by solvent distillation and recrystallization from methyl carbonate to achieve >99% purity .

Table 1: Optimized Reaction Conditions

ParameterValueSource
Temperature≤25°C
Reaction Time2 hours
CatalystTriethylamine
SolventDichloromethane
Yield85–90%

Physicochemical Properties

Bis(4-nitrophenyl)arsinic acid exhibits stability under ambient conditions but decomposes upon exposure to temperatures exceeding 300°C . Its high boiling point (644.2°C at 760 mmHg) and flash point (343.4°C) suggest suitability for high-temperature applications . The compound is sparingly soluble in water (2.1 g/L at 25°C) but dissolves readily in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

Table 2: Key Physical Properties

PropertyValueSource
Molecular Weight412.18300 g/mol
DensityNot reported
Melting Point>310°C (decomposition)
LogP1.54580
PSA147.40 Ų

Applications and Industrial Relevance

While direct applications of bis(4-nitrophenyl)arsinic acid are less documented, its structural analogs play critical roles in multiple domains:

Analytical Chemistry

The related compound (4-nitrophenyl)arsonic acid (CAS# 98-72-6) is employed as an ion chromatography reagent, suggesting potential niche uses for the bis-derivative in trace metal analysis or chelation therapy research .

Hazard CategoryClassificationSource
Acute Oral ToxicityCategory 4
Skin IrritationCategory 2
Eye DamageCategory 2

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